molecular formula C8H9BrMg B1626969 Magnesium, bromo(3,4-dimethylphenyl)- CAS No. 89980-68-7

Magnesium, bromo(3,4-dimethylphenyl)-

Cat. No.: B1626969
CAS No.: 89980-68-7
M. Wt: 209.37 g/mol
InChI Key: MRUHVZDUDMOXJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Magnesium, bromo(3,4-dimethylphenyl)-” is a chemical compound with the molecular formula C8H9BrMg . It is often found as a solution in tetrahydrofuran (THF) . The compound is typically yellow to brown in color .


Synthesis Analysis

The synthesis of compounds similar to “Magnesium, bromo(3,4-dimethylphenyl)-” often involves the use of Grignard reagents . Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .


Molecular Structure Analysis

The molecular structure of “Magnesium, bromo(3,4-dimethylphenyl)-” consists of a magnesium atom bonded to a bromine atom and a 3,4-dimethylphenyl group . The InChI Key for this compound is VMCHYKKMHINIHC-UHFFFAOYSA-M .


Chemical Reactions Analysis

The Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, are highly reactive and can participate in a variety of chemical reactions . They are particularly useful in the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

“Magnesium, bromo(3,4-dimethylphenyl)-” has a molecular weight of 209.366 Da . It is typically found as a yellow to brown solution in THF .

Scientific Research Applications

Applications in Organometallic Chemistry and Catalysis

  • Formation of Unique Organometallic Complexes : Magnesium, bromo(3,4-dimethylphenyl)-, plays a role in the formation of unique organometallic complexes, as seen in the synthesis of stable "inverse" sandwich complexes involving magnesium and calcium with aromatic systems (Krieck et al., 2009). These complexes are notable for their unusual bonding situations and exhibit properties like paramagnetism and solvatochromism.

  • Involvement in Redox Processes of Metalloporphyrins : Magnesium derivatives are involved in the redox processes of metalloporphyrins, which are significant for understanding photosynthetic and metabolic processes. Studies have shown that metalloporphyrins like magnesium octaethylporphyrin undergo reversible oxidations, which are crucial for elucidating the redox behavior of these systems in biological contexts (Fajer et al., 1970).

Applications in Materials Science

  • Development of Advanced Materials : Magnesium, bromo(3,4-dimethylphenyl)-, is instrumental in synthesizing materials with unique properties. For example, magnesium(II) complexes with specific porphyrins show potential in applications like cyclic voltammetry, and these materials exhibit interesting optical and electronic properties (Fradi et al., 2021).

  • Improving Bone Regeneration in Biomedical Applications : In the field of biomedical engineering, magnesium derivatives like magnesium oxide nanoparticles are being explored for their role in enhancing bone regeneration. These materials, when added to scaffolds used for bone repair, show improved properties for cell adhesion, proliferation, and differentiation, making them promising for future biomedical applications (Roh et al., 2017).

Applications in Battery Technology

  • Rechargeable Magnesium Batteries : Research indicates the use of magnesium-based electrolyte systems in rechargeable battery technology. Magnesium, in various complex forms, is being studied for its role in enhancing the performance and stability of rechargeable magnesium batteries, which are seen as a promising alternative to traditional battery systems (Guo et al., 2012).

Future Directions

The use of Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, in the synthesis of various organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of these compounds .

Mechanism of Action

Pharmacokinetics

37 g/mol . It is highly reactive and may form explosive peroxides . It reacts violently with water and is suspected of causing cancer .

Action Environment

The action of Magnesium, bromo(3,4-dimethylphenyl)- is influenced by environmental factors. It is highly flammable and may form explosive peroxides . It reacts violently with water . Therefore, it must be handled with care and stored in a safe environment. It is typically used in an anhydrous ether solvent during the formation of Grignard reagents.

Properties

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUHVZDUDMOXJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471725
Record name Magnesium, bromo(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89980-68-7
Record name Magnesium, bromo(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium, bromo(3,4-dimethylphenyl)-
Reactant of Route 2
Reactant of Route 2
Magnesium, bromo(3,4-dimethylphenyl)-
Reactant of Route 3
Reactant of Route 3
Magnesium, bromo(3,4-dimethylphenyl)-
Reactant of Route 4
Reactant of Route 4
Magnesium, bromo(3,4-dimethylphenyl)-
Reactant of Route 5
Reactant of Route 5
Magnesium, bromo(3,4-dimethylphenyl)-
Reactant of Route 6
Reactant of Route 6
Magnesium, bromo(3,4-dimethylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.